N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to a benzenesulfonyl group and a thiophen-2-yl moiety via an ethyl bridge. This compound is structurally designed to combine electron-rich aromatic systems (methoxy groups) with sulfur-containing heterocycles (thiophene and sulfonyl groups), which are often associated with enhanced bioavailability and diverse pharmacological activities, including anticancer and anti-inflammatory effects .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-17-12-15(13-18(28-2)21(17)29-3)22(24)23-14-20(19-10-7-11-30-19)31(25,26)16-8-5-4-6-9-16/h4-13,20H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMZOZSERZYJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Benzenesulfonyl group : Enhances solubility and interaction with biological targets.
- Thiophene ring : Contributes to the electronic properties and potential reactivity.
- 3,4,5-trimethoxybenzamide moiety : Known for various biological activities including anticancer properties.
Molecular Formula : C₁₉H₂₃N₂O₄S
Molecular Weight : 393.46 g/mol
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown promising results against various strains of bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A derivative of 3,4,5-trimethoxybenzamide was evaluated for antiproliferative activity against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against:
- MDA-MB-231 (breast cancer) : IC₅₀ = 3.01 μM
- HCT-116 (colon cancer) : IC₅₀ = 5.20 μM
- HeLa (cervical cancer) : IC₅₀ = 11.09 μM
The mechanism involves the induction of cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, which is critical for mitosis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial metabolism.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to interfere with microtubule formation, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that modifications in the sulfonamide structure could enhance antibacterial properties, suggesting that further synthetic variations could yield more potent derivatives.
- Anticancer Evaluation : The derivative was tested against multiple cancer cell lines with varying degrees of success, indicating the need for further optimization to improve selectivity and reduce toxicity to normal cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
N-(2-Chlorophenyl)-3,4,5-trimethoxy-N-[(thiophen-2-yl)methyl]benzamide
- Key Differences : Replaces the benzenesulfonyl-ethyl group with a chlorophenyl and thiophen-2-ylmethyl moiety.
- The chlorophenyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, similar to methods in and .
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-3,4,5-trimethoxybenzamide
- Key Differences : Features a fluorophenyl-piperazine side chain instead of the thiophene-sulfonyl system.
- Impact : The piperazine ring introduces basicity and hydrogen-bonding capacity, which could improve CNS penetration. Fluorine enhances metabolic stability but may reduce thiophene-related π-π stacking interactions .
3,4,5-Trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Key Differences : Contains a thiazole-sulfamoyl group instead of thiophene-sulfonyl.
- The sulfamoyl group offers hydrogen-bond donor/acceptor sites, enhancing target specificity .
Physicochemical Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
